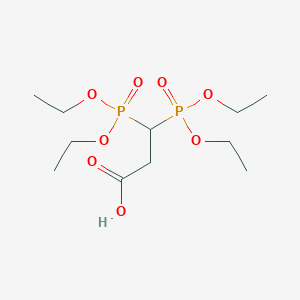

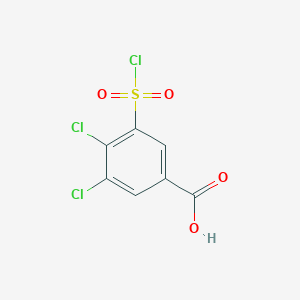

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives can be complex, involving multiple steps and specific reaction conditions. Paper details the synthesis of 3,5-dichloro benzoic acid using o-amino benzoic acid as a starting material. The process involves chlorination and diazotization, with the yield reaching over 70% under optimal conditions. This suggests that a similar approach might be applicable for synthesizing 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, with adjustments for the different substitution pattern and the introduction of the sulfonyl group.

Molecular Structure Analysis

While the molecular structure of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is not directly analyzed in the papers, paper discusses the confirmation of product structures using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, mass spectroscopy, and elemental analysis. These techniques are essential for verifying the structure of synthesized compounds, including chlorinated benzoic acids, and would likely be used in the analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. However, paper describes the chlorination of 4-amino-2-hydroxy-benzoic acid and the subsequent reactions to produce various chlorinated compounds. This indicates that chlorination is a key reaction in modifying the structure of benzoic acid derivatives, which would be relevant for the synthesis and reactions of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid are not directly reported in the provided papers. However, the synthesis and structural confirmation techniques discussed in papers and imply that similar methods could be used to deduce the properties of the compound . The presence of chloro and sulfonyl groups would influence properties such as solubility, acidity, and reactivity, which are important for understanding the behavior of the compound in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Application 1: Preparation of Polymer Bound Transfer Hydrogenation Catalyst

- Summary of Application : This compound is used in the preparation of a polymer bound transfer hydrogenation catalyst .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 2: Preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine

- Summary of Application : This compound is used in the preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 3: Synthesis of Novel Anthranilic Acid Class of PPARδ Partial Agonists

- Summary of Application : This compound participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 4: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide

- Summary of Application : This compound is used in the isolation and characterization of an unknown process-related impurity in Furosemide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Application 5: Synthesis of 1,3,5-Triazine Aminobenzoic Acid Derivatives

- Summary of Application : This compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Some of the synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Eigenschaften

IUPAC Name |

3,4-dichloro-5-chlorosulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACKMPNYCQJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596792 |

Source

|

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

CAS RN |

151104-67-5 |

Source

|

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)